molecular formula C12H12O2 B8308273 8-(1-Hydroxyethyl)-1-naphthol

8-(1-Hydroxyethyl)-1-naphthol

Cat. No.: B8308273
M. Wt: 188.22 g/mol
InChI Key: QTHVOOQFTYYMAE-UHFFFAOYSA-N
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Description

8-(1-Hydroxyethyl)-1-naphthol is a high-purity chemical compound that features a naphthalene backbone functionalized with both a phenolic hydroxyl group and a hydroxyethyl group, making it a valuable intermediate for organic synthesis and materials science research. While specific studies on this compound are limited, its structure suggests significant potential based on its analogues. Similar to 1-naphthol (CAS 90-15-3), which is a known building block for dyes and pigments , this compound could serve as a precursor for developing novel colorants or ligands. The presence of the hydroxyethyl side chain, analogous to structures like 1-(1-Naphthyl)ethanol , may enhance its utility in asymmetric synthesis or in the preparation of chiral ligands for catalysis. Researchers can explore its applications in pharmaceutical intermediate synthesis, polymer chemistry, and as a fluorescent probe. The compound is provided with guaranteed purity and consistency. Handling should follow strict safety protocols, as related naphthol compounds are known to be harmful if swallowed, cause skin irritation, and serious eye damage . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8-(1-hydroxyethyl)naphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8(13)10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8,13-14H,1H3

InChI Key

QTHVOOQFTYYMAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C(=CC=C2)O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Properties :
    • Research indicates that compounds similar to 8-(1-Hydroxyethyl)-1-naphthol exhibit antioxidant properties, which can be beneficial in preventing oxidative stress in biological systems. This property is crucial in developing drugs aimed at treating conditions related to oxidative damage.
  • Antimicrobial Activity :
    • Studies have shown that naphthol derivatives possess antimicrobial properties. For instance, derivatives synthesized from 1-naphthol have been evaluated for their efficacy against various pathogens, demonstrating potential as antimicrobial agents in pharmaceutical formulations .
  • Pesticidal Agents :
    • The compound has been explored as a precursor for synthesizing novel pesticidal agents. Research has indicated that certain derivatives exhibit significant insecticidal activity against pests such as the oriental armyworm and diamondback moth, making them candidates for agricultural applications .

Analytical Chemistry Applications

  • Reagents in Chemical Analysis :
    • This compound can serve as a reagent in various chemical reactions, including those used for detecting carbohydrates and amino acids. Its role as a chromogenic reagent allows for the visualization of specific compounds during analytical procedures .
  • Biomarkers :
    • The compound has potential utility as a biomarker in biochemical assays, particularly in studies assessing oxidative stress and metabolic pathways involving naphthalene derivatives .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthol derivatives, including this compound, using assays that measure free radical scavenging activity. Results indicated that these compounds significantly reduced oxidative stress markers in cell cultures, suggesting their potential use in therapeutic formulations aimed at oxidative damage prevention.

Case Study 2: Pesticidal Efficacy

In a series of bioassays conducted on synthesized naphthol derivatives, several compounds demonstrated high insecticidal activity against common agricultural pests. For example, compounds derived from this compound exhibited LC50 values ranging from 0.0988 to 5.8864 mg·L−1 against diamondback moth larvae, indicating their potential as effective pest control agents .

Data Tables

Application AreaSpecific UseObserved Effects
PharmaceuticalsAntioxidant agentReduced oxidative stress
Antimicrobial agentInhibition of bacterial growth
AgrochemicalsInsecticide precursorHigh efficacy against pests
Analytical ChemistryChromogenic reagentDetection of carbohydrates and amino acids

Comparison with Similar Compounds

Positional Isomerism: 8- vs. 4- or 5-Substituted Derivatives

The position of the hydroxyethyl group significantly impacts chemical reactivity and photophysical properties:

  • 5-(1-Hydroxyethyl)-1-naphthol: Undergoes efficient photodehydration to form quinone methides, which are reactive intermediates .
  • This could enhance photodynamic activity or alter absorption spectra compared to other isomers.

Table 1: Reactivity and Photochemical Properties of Hydroxyethyl-Substituted 1-Naphthol Isomers

Compound Position Photodehydration Efficiency ESIPT Activity Key References
5-(1-Hydroxyethyl)-1-naphthol 5 High (forms quinone methide) Yes
4-(1-Hydroxyethyl)-1-naphthol 4 None No
8-(1-Hydroxyethyl)-1-naphthol 8 Not reported Likely*

*Inferred from ESIPT observed in 1-naphthol derivatives at the 8-position .

Substituent Effects: Hydroxyethyl vs. Methoxy or Cyclohexyl Groups

The nature of the substituent alters physicochemical and biological properties:

  • 1-Naphthol (Parent Compound) : Lacks substituents; used as a baseline for comparisons. Its thermodynamic properties (e.g., enthalpy of combustion: −5,432 kJ/mol) and tautomerism have been extensively studied .
  • 7-Methoxy-2-naphthol : Demonstrates reduced antimicrobial activity compared to walrycin A (4-methoxy-1-naphthol), indicating substituent position and type influence bioactivity .

Table 2: Substituent-Driven Property Comparisons

Compound Substituent Key Property Application/Effect References
1-Naphthol None High tautomerism, ESIPT activity Dye synthesis, analytical chemistry
This compound Hydroxyethyl (-CH₂CH₂OH) Potential ESIPT, photodynamic activity* Photoreactions, PDT
2-(8-Cyclohexyloctyl)-1-naphthol Cyclohexyloctyl Enhanced lipophilicity Antimalarial intermediates
Walrycin A 4-Methoxy Antimicrobial activity Inhibits bacterial growth

*Predicted based on structural analogs.

Chromatographic and Crystallographic Behavior
  • HPLC Separation : 1-Naphthol analogs exhibit higher retention factors (k’), selectivity (α), and resolution (Rₛ) than 2-naphthol derivatives due to favorable steric interactions with chromatographic selectors . The hydroxyethyl group at position 8 may further modulate these parameters.
  • Crystal Packing: Naphthalen-1-ylmethanol (a simpler analog) forms infinite hydrogen-bonded chains parallel to the [100] direction . Introducing a hydroxyethyl group could disrupt or redirect these interactions, affecting solubility and crystallinity.

Table 3: Photodynamic Properties of Porphyrin Derivatives

Compound Absorption Peaks (nm) Singlet Oxygen Quantum Yield (ΦΔ) Key References
PpIX 410, 510, 540, 580, 635 0.56
HMME 400, 503, 539, 565, 617 0.56
This compound* Not reported Predicted similar to 1-naphthol

*Hypothetical comparison based on structural features.

Metabolic and Toxicological Profiles
  • 1-Naphthol: Not an obligate intermediate in naphthalene-induced pulmonary toxicity, but its derivatives may follow distinct metabolic pathways .
  • 5-(1-Hydroxyethyl)-1-naphthol: Forms reactive quinone methides, which could pose cytotoxicity risks .

Preparation Methods

Reaction Conditions and Procedure

  • Starting Material : 8'-Hydroxy-1'-acetonaphthone (1.04 kg) is dissolved in ethanol (8.5 L).

  • Reduction : Sodium metal (131 g) is added to the solution, followed by refluxing with ethyl acetate.

  • Workup : The mixture is acidified, and the product is isolated via filtration.

Yield : 83%.

Mechanistic Insights

The reaction likely proceeds through a Meerwein-Ponndorf-Verley (MPV) reduction mechanism, where ethanol acts as both the solvent and hydrogen donor. Sodium generates an alkoxide intermediate, facilitating the transfer of a hydride to the carbonyl group of the ketone, resulting in the secondary alcohol (hydroxyethyl group).

Table 1 : Key Parameters for Sodium-Mediated Reduction

ParameterValue
Starting Material8'-Hydroxy-1'-acetonaphthone
SolventEthanol
Reducing AgentSodium
TemperatureReflux (~78°C)
Reaction TimeNot specified
Yield83%

Alternative Synthetic Routes

While the sodium-mediated reduction is the primary method, other potential pathways can be inferred from related naphthol syntheses:

Friedel-Crafts Acylation Followed by Reduction

A hypothetical route involves:

  • Friedel-Crafts Acylation : Introducing an acetyl group at the 8-position of 1-naphthol.

  • Reduction : Converting the acetyl group to hydroxyethyl using catalysts like NaBH₄ or LiAlH₄.

However, regioselective acylation at the 8-position is challenging due to the directing effects of the hydroxyl group. Existing methods for 1-naphthol functionalization typically favor the 4-position.

Microbial Hydroxylation

A study on Sphingobium sp. strain B2 demonstrated the coinduction of 1-naphthol catabolism using glucose. While this pathway degrades 1-naphthol, engineered microbial systems could theoretically introduce hydroxyethyl groups via enzymatic hydroxylation. No direct evidence for this compound exists in the literature, but this remains a speculative avenue.

Challenges and Optimization

Regioselectivity

Achieving substitution at the 8-position is nontrivial. For example:

  • Nitration of 1-naphthol predominantly yields 4-nitro-1-naphthol.

  • Sulfonation follows similar trends, complicating subsequent functionalization.

Catalyst Design

The patent CN101723808B describes a pigment green B-catalyzed hydroxylation of naphthalene using H₂O₂. While this method produces 1-naphthol, adapting it for 8-substitution would require modified catalysts or directing groups.

Table 2 : Comparison of Naphthol Functionalization Methods

MethodSubstrateProductYieldChallenges
Sodium Reduction8'-Hydroxy-1'-acetonaphthoneThis compound83%Starting material synthesis
Pigment Green B CatalysisNaphthalene1-Naphthol30–40%Low regioselectivity
Microbial Degradation1-Naphthol1,2-DihydroxynaphthaleneN/ACatabolic, not synthetic

Q & A

Q. What are the recommended analytical methods for quantifying 8-(1-Hydroxyethyl)-1-naphthol in complex mixtures?

Fluorescence spectroscopy combined with chemometric algorithms, such as improved FastICA-SVR (Fast Independent Component Analysis–Support Vector Regression), enables accurate detection in mixtures. This method achieves high recovery rates (96.6–105.5%) and low prediction errors (RMSEP ≤ 0.119 μg·L⁻¹) by resolving overlapping spectral signals . For environmental samples, coupling with HPLC or LC-MS is advised to validate specificity.

Q. How can researchers synthesize this compound derivatives?

A common approach involves Friedel-Crafts alkylation of 1-naphthol with ethylene oxide derivatives under acidic catalysis. Positional selectivity (e.g., 8- vs. 5-substitution) is influenced by steric and electronic effects, as demonstrated in photodehydration studies of analogous compounds like 5-(1-Hydroxyethyl)-1-naphthol . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate isomers.

Q. What characterization techniques are critical for confirming the structure of this compound?

Use NMR (¹H and ¹³C) to resolve substituent positions, particularly distinguishing between 8- and 5-substituted isomers. X-ray crystallography is definitive for confirming spatial arrangements, as shown in studies of naphthol derivatives . FT-IR can identify hydroxyl and ethyl group vibrations (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C at ~1100 cm⁻¹).

Advanced Research Questions

Q. How does the substituent position (e.g., 8- vs. 5-) influence the photochemical reactivity of 1-naphthol derivatives?

Substituent position dictates excited-state intramolecular proton transfer (ESIPT) efficiency. For example, 5-(1-Hydroxyethyl)-1-naphthol undergoes rapid photodehydration to quinone methide due to favorable ESIPT at the 5- and 8-positions, while 4-substituted analogs are unreactive . Computational modeling (TD-DFT) can predict ESIPT pathways by analyzing H-bonding networks and electron density distributions.

Q. What kinetic models describe the photocatalytic degradation of this compound in aqueous systems?

Second-order kinetics (1/C vs. time) are typically observed, with rate constants dependent on catalyst loading (e.g., N,S-TiO₂/silica) and initial pollutant concentration. Linear regression (R² > 0.9) validates the model, and competitive adsorption effects must be quantified using Langmuir-Hinshelwood adjustments . For mechanistic insights, EPR spectroscopy can detect reactive oxygen species (•OH, O₂•⁻) involved in degradation.

Q. How can researchers resolve contradictions in toxicokinetic data for 1-naphthol derivatives?

Inconsistent uptake patterns (e.g., sporadic transport in Littorina littorea) may arise from species-specific metabolism or experimental artifacts (e.g., incomplete correction for passive diffusion). Standardize assays with dual radiolabeled tracers (³H/¹⁴C) to differentiate active transport from diffusion . Bioaccumulation potential (BCF ≈ 31) should be validated using in silico QSAR models and in vivo assays with multiple trophic levels .

Q. What computational strategies predict the atropisomerism and racemization barriers of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model rotational barriers around the C–O bond. Compare activation energies (ΔG‡) for racemization under thermal conditions, referencing experimental data for 1-naphthol atropisomers . Solvent effects (polar vs. nonpolar) should be included via implicit solvation models (e.g., PCM).

Methodological Guidance Tables

Research Focus Key Parameters Recommended Techniques
Synthesis Optimization Yield, isomer ratioGC-MS, chiral HPLC
Environmental Fate Degradation half-life, metabolite profilingLC-QTOF-MS, EPR spectroscopy
Toxicology BCF, LD₅₀In vivo bioassays, QSAR modeling

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